5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-[(3-Ethoxypropyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted at positions 2, 4, and 5.
- A 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2, introducing sulfonamide and piperidine motifs.
- A 3-ethoxypropylamino group at position 5, contributing hydrophilic and flexible chain properties.
Synthesis of such compounds typically employs multi-component reactions (e.g., one-pot reactions) to assemble heterocyclic frameworks efficiently .
Properties
IUPAC Name |
5-(3-ethoxypropylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-28-14-4-11-23-21-19(15-22)24-20(29-21)17-5-7-18(8-6-17)30(26,27)25-12-9-16(2)10-13-25/h5-8,16,23H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDJEQWABCAYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural complexity invites comparison with other heterocyclic molecules containing sulfonamide, piperidine, oxazole, or carbonitrile groups. Below is a detailed analysis:
Oxazole Derivatives
a) 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile
- Structure: Isoxazole core with carbonitrile, vinyl-anilino, and phenyl substituents.
- Key Differences : Lacks the sulfonamide-piperidine group but shares the carbonitrile and heterocyclic core.
- Bioactivity : Similar carbonitrile-bearing isoxazoles are explored as anticancer agents due to electrophilic reactivity .
b) 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
Sulfonamide-Containing Compounds
a) 3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer
- Structure : Dimeric sulfonamide with pyrazole-carboxamide and ethoxybenzene groups.
- Key Differences: Sulfonamide linkage is dimeric, unlike the monomeric piperidine-sulfonamide in the target compound.
- Bioactivity : Such dimers are often enzyme inhibitors (e.g., phosphodiesterases) due to sulfonamide’s binding affinity .
b) 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile
- Structure : Pyrimidine core with sulfonamide, piperidine, and carbonitrile groups.
- Key Differences : Pyrimidine instead of oxazole core but shares sulfonamide-piperidine and carbonitrile motifs.
- Bioactivity : Patent data suggests GPR119 agonist activity, indicating sulfonamide-piperidine’s role in receptor targeting .
Piperidine-Substituted Compounds
a) 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Carbonitrile-Bearing Bioactive Compounds
a) Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
- Structure : Pyrazole carbonitrile with sulfinyl and halogenated aryl groups.
- Key Differences : Insecticidal activity via GABA receptor disruption; lacks oxazole and piperidine.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s oxazole core and sulfonamide-piperidine group align with modern drug discovery trends, where multi-component reactions enable rapid diversification .
- Bioactivity Potential: Structural analogs suggest that the sulfonamide-piperidine moiety may enhance binding to enzymatic or receptor targets (e.g., kinases, GPCRs) .
- Carbonitrile Reactivity : The electrophilic carbonitrile group could facilitate covalent binding to cysteine residues in target proteins, a mechanism seen in drugs like ibrutinib .
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